Cas no 62124-85-0 (1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol)

1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol 化学的及び物理的性質
名前と識別子
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- Pyrazineethanol, a-(trichloromethyl)-
- 1,1,1-trichloro-3-pyrazin-2-ylpropan-2-ol
- 2-Pyrazineethanol, alpha-(trichloromethyl)-
- FCH2341357
- T5603
- ST45008331
- 1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol
-
- MDL: MFCD24849122
- インチ: 1S/C7H7Cl3N2O/c8-7(9,10)6(13)3-5-4-11-1-2-12-5/h1-2,4,6,13H,3H2
- InChIKey: GMPLSQQLBNJRAR-UHFFFAOYSA-N
- ほほえんだ: ClC(C(CC1C=NC=CN=1)O)(Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 162
- トポロジー分子極性表面積: 46
- 疎水性パラメータ計算基準値(XlogP): 1.4
1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T130940-500mg |
1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol |
62124-85-0 | 500mg |
$ 300.00 | 2022-06-02 | ||
abcr | AB415021-1 g |
1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol |
62124-85-0 | 1 g |
€239.00 | 2023-07-19 | ||
abcr | AB415021-500 mg |
1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol |
62124-85-0 | 500MG |
€195.40 | 2023-01-14 | ||
TRC | T130940-1000mg |
1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol |
62124-85-0 | 1g |
$ 480.00 | 2022-06-02 | ||
abcr | AB415021-500mg |
1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol; . |
62124-85-0 | 500mg |
€205.00 | 2025-02-13 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739305-1g |
1,1,1-Trichloro-3-(pyrazin-2-yl)propan-2-ol |
62124-85-0 | 98% | 1g |
¥1246.00 | 2024-05-06 | |
A2B Chem LLC | AJ08601-500mg |
1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol |
62124-85-0 | >95% | 500mg |
$412.00 | 2024-04-19 | |
A2B Chem LLC | AJ08601-1g |
1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol |
62124-85-0 | >95% | 1g |
$439.00 | 2024-04-19 | |
Ambeed | A775615-1g |
1,1,1-TRichloro-3-pyrazin-2-ylpropan-2-ol |
62124-85-0 | 95% | 1g |
$178.0 | 2024-04-18 | |
TRC | T130940-250mg |
1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol |
62124-85-0 | 250mg |
$ 185.00 | 2022-06-02 |
1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-olに関する追加情報
Introduction to 1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol (CAS No. 62124-85-0) and Its Emerging Applications in Chemical Biology
1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol, identified by the chemical identifier CAS No. 62124-85-0, is a compound of significant interest in the field of chemical biology due to its unique structural properties and potential biological activities. This organochlorine derivative features a pyrazine core linked to a trichloroalkyl group, making it a versatile scaffold for further chemical modifications and biological investigations. The compound's molecular structure, characterized by its three chlorine atoms and the presence of an alcohol functional group, positions it as a valuable intermediate in the synthesis of more complex molecules with pharmaceutical and agrochemical applications.
The pyrazinyl moiety in 1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol has garnered attention for its role in medicinal chemistry. Pyrazines are heterocyclic compounds known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The incorporation of a pyrazine ring into a molecular framework can modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates, enhancing their efficacy and selectivity. Recent studies have demonstrated that pyrazinyl derivatives exhibit promising interactions with biological targets such as enzymes and receptors, making them attractive for drug discovery efforts.
The trichloroalkyl substituent in this compound contributes to its reactivity and potential utility in synthetic chemistry. The presence of multiple chlorine atoms increases the electrophilicity of the molecule, allowing for various functionalization strategies such as nucleophilic substitution reactions. This feature is particularly useful in the development of novel compounds where precise control over molecular architecture is essential. Researchers have leveraged the reactivity of trichloroalkanes to introduce diverse substituents, enabling the creation of libraries of compounds for high-throughput screening.
In recent years, 1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol has been explored in the context of developing novel therapeutic agents. Its structural motif has been investigated as a potential scaffold for kinase inhibitors, given the importance of kinases in various disease pathways. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on specific kinases by binding to their active sites or allosteric pockets. Such findings are particularly relevant given the increasing recognition of kinases as druggable targets in oncology and inflammatory diseases.
The compound's alcohol functional group also opens avenues for further derivatization through esterification or etherification reactions. These modifications can alter the solubility and metabolic stability of the molecule, which are critical factors in drug development. For instance, esters derived from 1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol have shown improved bioavailability in preclinical models when compared to their parent compound. This highlights the importance of optimizing physicochemical properties to enhance therapeutic efficacy.
Advances in computational chemistry have further facilitated the exploration of 1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol as a lead compound. Molecular docking simulations have been employed to predict binding interactions between this molecule and biological targets at an atomic level. These simulations not only aid in identifying potential pharmacophores but also guide experimental design by highlighting key structural features that should be retained or modified. Such computational approaches are increasingly integral to modern drug discovery pipelines.
The synthesis of 1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol involves multi-step organic reactions that showcase its synthetic versatility. The process typically begins with chlorination reactions followed by nucleophilic addition or substitution steps to introduce the pyrazine moiety. Optimizing these synthetic routes is crucial for achieving high yields and purity levels necessary for subsequent biological evaluations. Recent improvements in catalytic methods have enabled more efficient syntheses while minimizing waste generation.
Beyond its pharmaceutical applications, 1, 1, 1-Trichloro-*3*-pyrazin-*2*-ylpropan-*2*-ol* has potential uses in material science and agrochemical research. Its unique structural features make it a candidate for developing novel polymers or specialty chemicals with tailored properties such as biodegradability or enhanced stability under environmental stressors.* For instance,* researchers have investigated its incorporation into polymer matrices to improve flame retardancy without compromising material integrity.* Similarly,* agrochemical applications* could involve using derivatives* as intermediates* in pesticide formulations* where* structural rigidity* provided by* chlorine substituents* enhances bioactivity against pests.*
Environmental considerations also play a role in evaluating *CAS No.* 62124-*85*-0.* While not classified as hazardous under standard regulatory frameworks,* proper handling* remains essential during synthesis* and application.* Green chemistry principles* encourage minimizing hazardous waste* through efficient synthetic strategies.* Recent innovations* such as flow chemistry* offer sustainable alternatives* for producing *pyrazinyl*-containing compounds.* These methods reduce solvent usage* energy consumption,* and byproduct formation,* aligning with global efforts toward sustainable chemical manufacturing.*
Future directions for research on *CAS No.* 62124-*85*-0 include exploring its role in targeted drug delivery systems.* Nanotechnology-based platforms could encapsulate this compound within delivery vehicles such as liposomes or polymeric nanoparticles,* enhancing bioavailability* while reducing off-target effects.* Additionally,* investigating its potential use as an imaging agent* through radiolabeling techniques* may unlock diagnostic applications.* Such interdisciplinary approaches underscore the versatility* scientific value* associated with *pyrazine-containing derivatives like *this one*.
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